N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-4-27(18-7-5-6-16(2)12-18)21(28)13-26-15-25-22-20(14-31-23(22)24(26)29)17-8-10-19(30-3)11-9-17/h5-12,14-15H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVHNYABTXRYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide is a synthetic compound belonging to the thieno[3,2-d]pyrimidine family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.
Molecular Structure
- Molecular Formula : C24H23N3O3S
- Molecular Weight : 433.5 g/mol
- CAS Number : 1207011-64-0
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives, including this compound.
-
Mechanism of Action :
- The compound exhibits significant inhibitory effects on key signaling pathways involved in cancer cell proliferation, including the VEGFR-2 and AKT pathways. In vitro assays demonstrated that it induces apoptosis in liver cancer (HepG2) and prostate cancer (PC-3) cell lines with IC50 values ranging from 0.075 to 6.96 µM .
- Cytotoxicity Studies :
Antimicrobial Activity
The thieno[3,2-d]pyrimidine core structure is known for its antimicrobial properties. Preliminary investigations suggest that this compound may exhibit activity against various bacterial strains, although specific data on its antimicrobial efficacy remains limited.
Case Study 1: Antiproliferative Effects
In a detailed investigation published in PMC, researchers evaluated the antiproliferative effects of this compound on liver carcinoma cells. The results indicated significant cell cycle arrest at the S phase and subsequent caspase-3 mediated apoptosis, underscoring its potential as an anticancer agent .
Case Study 2: Structure-Activity Relationship (SAR)
A quantitative structure-activity relationship (QSAR) study provided insights into the modifications that enhance biological activity within the thieno[3,2-d]pyrimidine class. The study suggested that specific substitutions on the phenyl rings could optimize potency against targeted cancer pathways .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving optimal yields?
The synthesis typically involves multi-step reactions, including cyclocondensation of thiophene derivatives with pyrimidinone intermediates. Key steps include:
- Coupling reactions : Use of palladium-catalyzed cross-coupling to attach aryl groups (e.g., 4-methoxyphenyl) to the thieno[3,2-d]pyrimidinone core .
- Acetamide formation : Alkylation of the pyrimidinone nitrogen with ethyl and 3-methylphenyl groups via nucleophilic substitution, requiring anhydrous conditions and bases like K₂CO₃ .
- Critical conditions : Maintain inert atmosphere (N₂/Ar), optimize temperature (60–100°C), and use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. Yields range from 40–60%, with purity confirmed via HPLC .
Q. How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?
- 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and carbonyl resonances (δ ~170 ppm) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., substitution on thieno-pyrimidinone core) by revealing bond lengths and angles (e.g., C=O at 1.22 Å, C-S at 1.75 Å) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 463.2) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol to improve yield and purity in multi-step reactions?
- Catalyst screening : Replace traditional Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency and reduce side products .
- Solvent optimization : Test mixed solvents (e.g., THF/DMF) to balance reactivity and solubility.
- Workup strategies : Use column chromatography with gradient elution (hexane/EtOAc) or preparative HPLC to isolate high-purity fractions (>95%) .
- Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .
Q. What strategies resolve contradictions in spectral data across studies, particularly regarding regiochemistry?
- Comparative crystallography : Compare experimental X-ray data (e.g., dihedral angles of the 4-methoxyphenyl group) with computational models (DFT) to confirm substitution patterns .
- 2D NMR (COSY, NOESY) : Identify through-space correlations (e.g., NOE between methylphenyl and pyrimidinone protons) to distinguish between structural isomers .
- Isotopic labeling : Synthesize 13C-labeled analogs to trace carbon connectivity in ambiguous regions .
Q. How can computational methods guide the design of derivatives with enhanced stability or reactivity?
- DFT calculations : Predict electron density distribution to identify reactive sites (e.g., nucleophilic attack at C4 of the pyrimidinone ring) .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis of analogs with improved binding affinity .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with experimental solubility or metabolic stability data .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
